molecular formula C15H11Cl2N3S B5908836 (2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole

(2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B5908836
M. Wt: 336.2 g/mol
InChI Key: WVWYWBDVRILKAY-DOSZSBMMSA-N
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Description

(2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a dichlorobenzylidene hydrazinylidene moiety

Properties

IUPAC Name

(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c1-20-12-7-2-3-8-13(12)21-15(20)19-18-9-10-5-4-6-11(16)14(10)17/h2-9H,1H3/b18-9+,19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWYWBDVRILKAY-DOSZSBMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(2Z)-2-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring and a dichlorobenzylidene hydrazinylidene moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

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